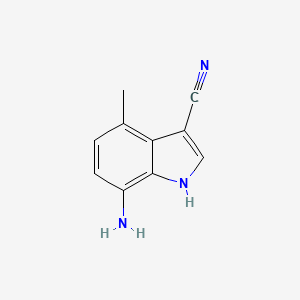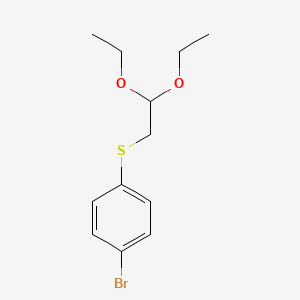
3-Fluoro-N-hydroxybenzimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research It is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-N-hydroxybenzimidoyl chloride (NHBC) is the generation of fluoroalkyl radicals . The compound has been developed as a radical precursor for the formation of C-C bonds .
Mode of Action
NHBC provides a general leaving group assisted strategy to generate a portfolio of fluoroalkyl radicals . It can be successfully applied in photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins . DFT calculations have shown that NHBC proceeds by the fluorocarbon radical pathway, whereas other well-known redox-active esters (RAEs) proceed by the nitrogen radical pathway .
Biochemical Pathways
The biochemical pathways affected by NHBC involve the generation of fluoroalkyl radicals . These radicals can then participate in various reactions, including photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Result of Action
The result of NHBC’s action is the generation of fluoroalkyl radicals, which can be used in various chemical reactions . This includes the photo-induced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins .
Action Environment
The action of NHBC is influenced by environmental factors such as light, as its activity is enhanced under photo-catalytic conditions
Analyse Biochimique
Biochemical Properties
The role of 3-Fluoro-N-hydroxybenzimidoyl chloride in biochemical reactions is significant. It has been found to be involved in the generation of fluoroalkyl radicals
Molecular Mechanism
The molecular mechanism of this compound involves the generation of fluoroalkyl radicals . It is suggested that this compound exerts its effects at the molecular level through this mechanism, which may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
One common method involves the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditionsIndustrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3-Fluoro-N-hydroxybenzimidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the modification of polymers and as a catalyst in certain industrial processes.
Comparaison Avec Des Composés Similaires
3-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidoyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluoro-substituted spiro-isoxazolines: These compounds also contain fluorine atoms and are studied for their antiviral and anticancer activities.
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride: Contains multiple fluorine atoms, leading to distinct chemical properties and uses.
Propriétés
Numéro CAS |
58606-42-1 |
|---|---|
Formule moléculaire |
C7H5ClFNO |
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
(1E)-3-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H/b10-7+ |
Clé InChI |
CQEGJGFPGPNQNG-JXMROGBWSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=NO)Cl |
SMILES isomérique |
C1=CC(=CC(=C1)F)/C(=N\O)/Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=NO)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)


![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)
